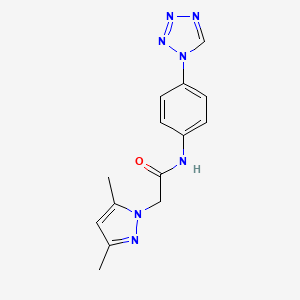
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to the presence of multiple functional groups such as tetrazole, phenyl, pyrazole, and acetamide. These groups are known to contribute to the stability, reactivity, and potential biological activity of the molecule.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, often starting with the formation of an acetamide derivative followed by the introduction of various substituents through reactions such as cyclization, substitution, or condensation. For instance, the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by cyclization with hydrazine hydrate . Although the exact synthesis route for the compound is not provided, similar methodologies could be applied.
Molecular Structure Analysis
The molecular structure of related acetamide derivatives has been investigated using various spectroscopic techniques and theoretical calculations. For example, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using XRD, FT-IR, NMR, and DFT calculations, revealing insights into the geometrical parameters and stability of the molecule . Such analyses are crucial for understanding the three-dimensional conformation and electronic distribution within the molecule, which affects its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the nature of their substituents. The HOMO-LUMO analysis, as performed for N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, helps in understanding the charge transfer within the molecule and its chemical reactivity. A small HOMO-LUMO gap indicates a tendency for chemical reactions, such as nucleophilic attacks or participation in hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be deduced from their molecular structure and intermolecular interactions. For instance, hydrogen-bonding patterns play a significant role in the solid-state structure and could affect the melting point, solubility, and crystal habit. In the case of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, the molecules are linked into chains or sheets by a combination of hydrogen bonds and C-H...pi interactions, which could be indicative of the compound's physical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Coordination Complexes Construction and Antioxidant Activity : The synthesis of pyrazole-acetamide derivatives has led to the creation of novel Co(II) and Cu(II) coordination complexes, showcasing the role of hydrogen bonding in self-assembly processes. These complexes have demonstrated significant antioxidant activity, revealing their potential in pharmacological contexts (Chkirate et al., 2019).
Crystal Structure and Biological Activity : The study of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide has provided insights into its crystal structure, showcasing intramolecular hydrogen bonding and weak pi-pi interactions. This compound exhibited moderate herbicidal and fungicidal activities, underlining the potential of pyrazole-acetamide derivatives in agricultural applications (Hu Jingqian et al., 2016).
Antitumor Activity
Molecular Docking and DFT Study : Novel pyrimidiopyrazole derivatives, synthesized through innovative reactions, have shown promising in vitro antitumor activity against specific cell lines. Molecular docking and DFT studies have provided a deeper understanding of their interaction mechanisms and structural stability, highlighting the therapeutic potential of such compounds (Asmaa M. Fahim et al., 2019).
Antimicrobial Activity
Synthesis of New Heterocycles : The creation of new heterocycles incorporating the antipyrine moiety, derived from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, has demonstrated varied antimicrobial activities. This research opens avenues for the development of new antimicrobial agents (Bondock et al., 2008).
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-10-7-11(2)20(17-10)8-14(22)16-12-3-5-13(6-4-12)21-9-15-18-19-21/h3-7,9H,8H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNZOEGYGFPJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

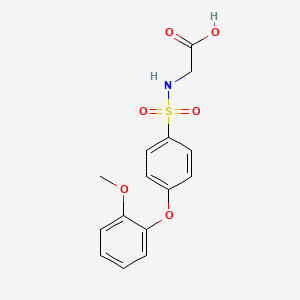
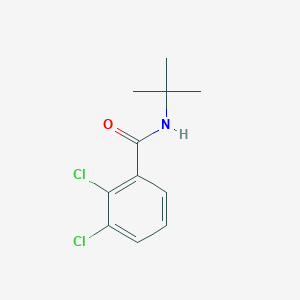
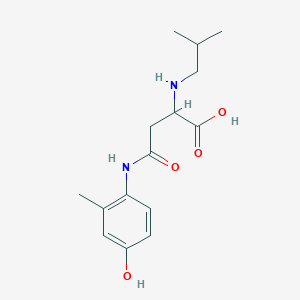
![Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride](/img/structure/B2551195.png)
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2551197.png)
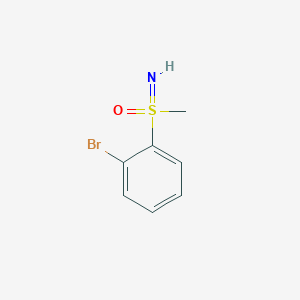
![N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2551200.png)
![Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2551201.png)
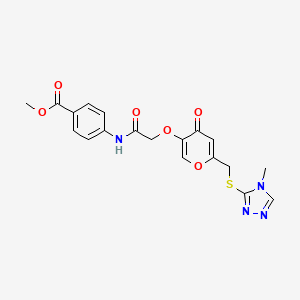
![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551205.png)
![2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2551206.png)
![N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-6-chloropyridine-3-sulfonamide](/img/structure/B2551209.png)
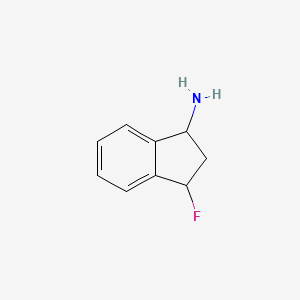
![Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate](/img/structure/B2551212.png)